

A Comparative Analysis of the Electronic Energy Gaps of Decacene and Dodecacene

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Compound of Interest

Compound Name: Decacene
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A surprising inversion in the electronic properties of higher acenes, this guide provides a comparative analysis of the experimentally determined and theoretically predicted energy gaps of **decacene** ($C_{42}H_{22}$) and **dodecacene** ($C_{50}H_{26}$). The unexpected reopening of the energy gap in **dodecacene** challenges the conventional understanding of electronic structure evolution in this homologous series.

This guide is intended for researchers and scientists in the fields of materials science, condensed matter physics, and organic electronics, providing a concise summary of key experimental and theoretical findings, detailed methodologies, and a visual representation of the molecular structures and the experimental workflow.

Quantitative Data Summary

The experimentally determined energy gaps for **decacene** and **dodecacene**, as measured by scanning tunneling spectroscopy (STS) after on-surface synthesis, are presented below.

Molecule	Number of Fused Rings	Experimental Energy Gap (eV)
Decacene	10	~1.0
Dodecacene	12	~1.4

Table 1: Comparison of the experimental energy gaps of **decacene** and **dodecacene**.

Molecular Structures

The molecular structures of **decacene** and **dodecacene** are depicted below.

Caption: Molecular structure of **decacene**.

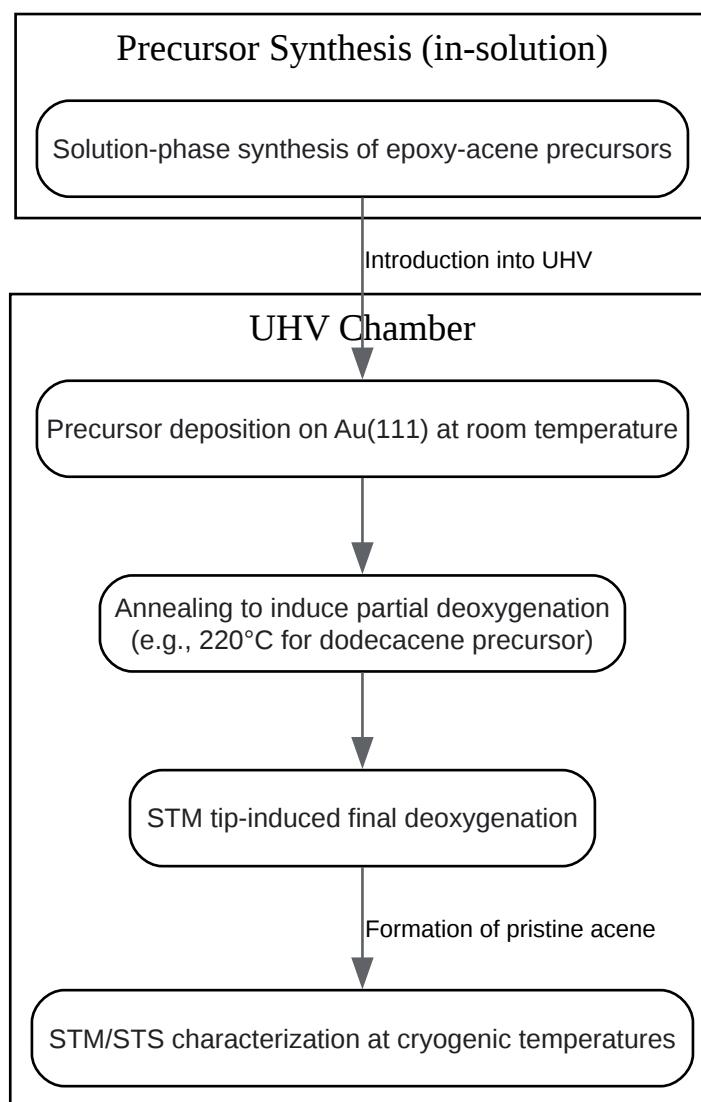
Caption: Molecular structure of **dodecacene**.

Experimental and Theoretical Methodologies

The generation and characterization of **decacene** and **dodecacene** were performed under ultra-high vacuum (UHV) conditions, a necessity due to their high reactivity.

On-Surface Synthesis

The synthesis of both acenes follows a precursor-based approach on a Au(111) single-crystal surface.



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Caption: Experimental workflow for on-surface synthesis.

- **Decacene Synthesis:** **Decacene** was generated from a tetraepoxy **decacene** precursor on a Au(111) surface.^[1] The synthesis of this precursor is based on a multi-step organic chemistry route, with detailed protocols available in the supporting information of the cited literature.
- **Dodecacene Synthesis:** **Dodecacene** was synthesized from a pentaepoxy derivative.^[2] This precursor was deposited on a Au(111) surface kept at room temperature. Subsequent annealing of the sample to 220°C resulted in partially deoxygenated intermediates. The final

deoxygenation to form pristine **dodecacene** was induced by inelastic tunneling electrons from the STM tip.[2] The synthesis of the pentaepoxy precursor was achieved through a four-step iterative sequence of aryne cycloadditions in solution.[2]

Scanning Tunneling Microscopy and Spectroscopy (STM/STS)

The electronic properties of the on-surface synthesized acenes were investigated using low-temperature STM and STS.

- Instrumentation: A low-temperature STM operating in ultra-high vacuum was utilized.
- STS Measurement: Differential conductance (dI/dV) spectra were acquired using a lock-in amplifier. For **dodecacene**, a modulation frequency of 833 Hz and a modulation amplitude of 20 mV were used.[2] The energy gap was determined from the separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) resonances in the dI/dV spectra.

Theoretical Calculations

Theoretical calculations, primarily based on Density Functional Theory (DFT), have been employed to understand the electronic structure of higher acenes.

- Computational Methods: The accurate prediction of the energy gap in larger acenes is challenging due to the increasing contribution of open-shell diradical character to their ground state. This necessitates the use of computational methods that can adequately treat electron correlation.
- Functionals and Basis Sets: While various DFT functionals have been used, it has been shown that functionals like ω B97X can provide reasonable agreement with experimental values for triplet excitation energies in smaller acenes.[1][3] For larger acenes like **undecacene**, more advanced methods such as DFT/MRCI (Multi-Reference Configuration Interaction) have been employed to account for the strong electron correlation.[2] These calculations are crucial for interpreting the experimental STS data and understanding the underlying electronic structure.

Discussion of the Energy Gap Trend

The general trend observed in the acene series is a decrease in the HOMO-LUMO gap with increasing length. This is due to the extended π -conjugation, which leads to a delocalization of the molecular orbitals and a reduction in the energy separation between them. The experimental energy gap is observed to decrease and then stabilize at approximately 1 eV for **decacene** and **undecacene**.^{[2][4][5]}

Surprisingly, the energy gap of **dodecacene** reopens to about 1.4 eV.^{[2][4][5]} This deviation from the expected trend suggests a significant change in the electronic ground state of **dodecacene**. Theoretical studies point towards an increased open-shell, polyyradical character for longer acenes. The reopening of the gap in **dodecacene** is a manifestation of the complex interplay of electron correlation effects that become dominant in these extended one-dimensional systems. This finding underscores the need for sophisticated theoretical models that go beyond simple single-determinant approximations to accurately describe the electronic properties of higher acenes.

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